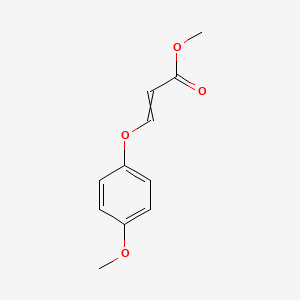
methyl 3-(4-methoxyphenoxy)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-methoxyphenoxy)prop-2-enoate is an organic compound with the molecular formula C11H12O4 It is a derivative of methoxybenzenes and is characterized by the presence of a methoxyphenoxy group attached to a prop-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methoxyphenoxy)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with methyl acrylate in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products. The product is then purified through techniques such as distillation or recrystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
Methyl 3-(4-methoxyphenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenoxy)propanoic acid or 3-(4-methoxyphenoxy)propanal.
Reduction: Formation of 3-(4-methoxyphenoxy)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(4-methoxyphenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of methyl 3-(4-methoxyphenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Methyl 3-(4-methoxyphenoxy)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: This compound has additional hydroxyl groups, which may enhance its antioxidant properties.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: This compound lacks the phenoxy group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
114992-36-8 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
methyl 3-(4-methoxyphenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-13-9-3-5-10(6-4-9)15-8-7-11(12)14-2/h3-8H,1-2H3 |
InChI 键 |
ZPFZMDRWOVVIJW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
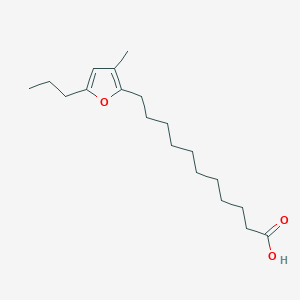

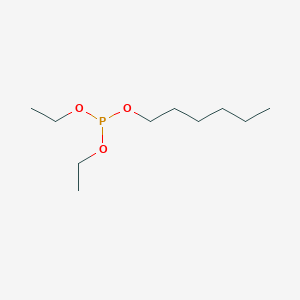
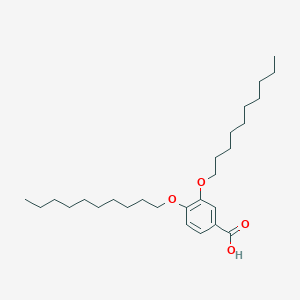
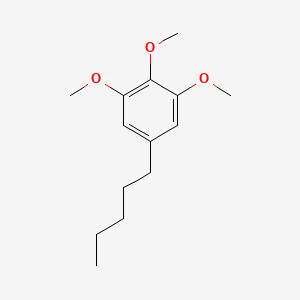
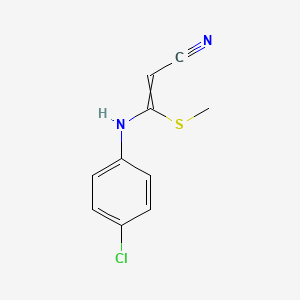
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
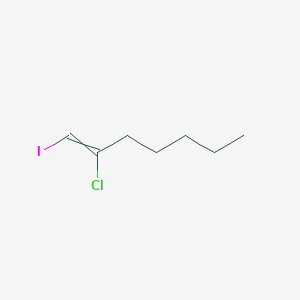
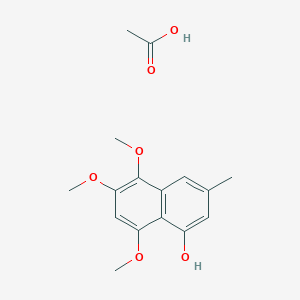
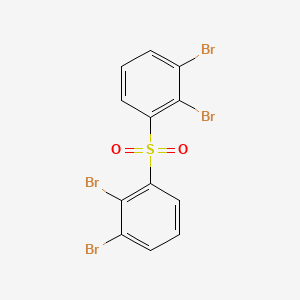
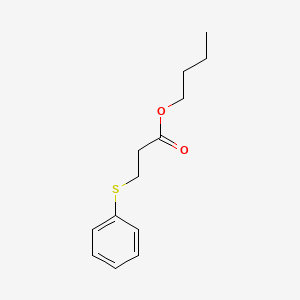
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)

